BenchChemオンラインストアへようこそ!

Israpafant

PAF receptor pharmacology platelet aggregation in vitro potency comparison

Israpafant is the definitive PAF antagonist for chronic disease models where sustained target engagement is critical. Its 72‑hour ex vivo duration (1 mg/kg p.o.) and once‑daily dosing eliminate the need for continuous infusion, outperforming WEB 2086. With 4,381‑fold selectivity for PAFR over benzodiazepine receptors (Ki 3,680 nM), Israpafant enables clean dissection of PAF‑driven pathways without CNS confounds. Unique suppression of eosinophil infiltration and IL‑5 release makes it indispensable for PAF–IL‑5 axis research. Procure the long‑acting standard.

Molecular Formula C28H29ClN4S
Molecular Weight 489.1 g/mol
CAS No. 117279-73-9
Cat. No. B039527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsrapafant
CAS117279-73-9
Synonyms4-(2-chlorophenyl)-2-(2-(4-isobutylphenyl)ethyl)-6,9-dimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
Y 24180
Y-24180
Molecular FormulaC28H29ClN4S
Molecular Weight489.1 g/mol
Structural Identifiers
SMILESCC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C
InChIInChI=1S/C28H29ClN4S/c1-17(2)15-21-11-9-20(10-12-21)13-14-22-16-24-26(23-7-5-6-8-25(23)29)30-18(3)27-32-31-19(4)33(27)28(24)34-22/h5-12,16-18H,13-15H2,1-4H3
InChIKeyRMSWMRJVUJSDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Israpafant (CAS 117279-73-9): High-Affinity PAF Receptor Antagonist for Inflammation and Immunopharmacology Research


Israpafant (CAS 117279-73-9; synonym Y-24180) is a thienotriazolodiazepine compound that functions as a potent and selective antagonist of the platelet-activating factor (PAF) receptor [1]. Unlike structurally related benzodiazepine derivatives, Israpafant is specifically engineered for high-affinity PAF receptor blockade, exhibiting nanomolar potency in both human and rabbit platelet aggregation assays [2]. The compound is officially designated with the FDA UNII code O3MCV749SW and has been the subject of extensive preclinical investigation for allergic, inflammatory, and eosinophil-mediated conditions [3].

Why Israpafant (CAS 117279-73-9) Cannot Be Substituted with Other PAF Antagonists or Benzodiazepine Derivatives


Israpafant occupies a unique pharmacological niche that precludes simple substitution by other PAF antagonists or structurally related thienodiazepines. While compounds such as WEB 2086 (Apafant), CV-6209, and etizolam all antagonize the PAF receptor, Israpafant demonstrates quantifiable differentiation across three critical dimensions: (1) significantly higher PAF receptor affinity compared to in-class alternatives [1]; (2) markedly superior functional selectivity for the PAF receptor over benzodiazepine receptors [2]; and (3) extended in vivo duration of action following oral administration, which translates into sustained pharmacodynamic effects not observed with shorter-acting comparators [3]. These distinctions are not merely incremental improvements but represent substantial, reproducible differences that directly impact experimental design, dosing regimens, and the interpretation of PAF-dependent biological outcomes.

Quantitative Differentiation of Israpafant (CAS 117279-73-9) from PAF Antagonist Comparators


PAF Receptor Antagonism Potency: Direct Head-to-Head Comparison with WEB 2086 and Etizolam in Human Platelet Aggregation

In a direct comparative study using identical assay conditions, Israpafant (Y-24180) demonstrated substantially greater potency than WEB 2086 (Apafant) and etizolam in inhibiting PAF-induced human platelet aggregation. Israpafant achieved an IC50 of 0.84 nM, representing a 5-fold improvement over WEB 2086 (IC50 4.21 nM) and an approximately 1,188-fold improvement over etizolam (IC50 998 nM) [1]. This comparative dataset, generated within a single study under identical experimental parameters, eliminates inter-laboratory variability as a confounding factor and establishes a direct, quantifiable potency advantage for Israpafant among thienodiazepine-derived PAF antagonists.

PAF receptor pharmacology platelet aggregation in vitro potency comparison

PAF Receptor Binding Affinity: Competitive Radioligand Displacement Comparison with WEB 2086 and Etizolam

In a head-to-head ³H-PAF competitive binding assay using washed rabbit platelets, Israpafant displaced radioligand with an IC50 of 3.50 nM, demonstrating binding affinity superior to both WEB 2086 (IC50 9.35 nM) and etizolam (IC50 29.5 nM) [1]. The 2.7-fold improvement in binding affinity over WEB 2086 and 8.4-fold improvement over etizolam were measured within the same experimental system, providing robust evidence that Israpafant engages the PAF receptor more efficiently than its closest thienodiazepine comparators. This enhanced receptor engagement correlates directly with its greater functional potency in aggregation assays.

radioligand binding PAF receptor affinity competitive binding assay

Receptor Selectivity Profile: PAF Receptor versus Benzodiazepine Receptor Discrimination

Israpafant exhibits exceptional discrimination between PAF and benzodiazepine receptors—a critical selectivity feature not uniformly present among structurally related thienodiazepines. In competitive binding studies, Israpafant displayed a Ki of 3,680 nM (3.68 µM) at benzodiazepine receptors in rat cerebral cortex synaptosomal membranes [1]. The selectivity ratio—calculated as benzodiazepine receptor Ki divided by PAF receptor functional IC50—exceeds 4,000-fold. Importantly, the benzodiazepine receptor affinity of Israpafant was reported to be lower than that of both WEB 2086 and etizolam, and approximately 1,000-fold lower than its affinity for PAF receptors in platelets [1]. This quantitative selectivity profile mitigates the confounding sedative or anxiolytic effects that might otherwise confound in vivo behavioral or neurological studies.

receptor selectivity benzodiazepine receptor off-target binding

In Vivo Duration of Action: Oral Pharmacodynamic Persistence Comparison with WEB 2086

Israpafant demonstrates a markedly extended duration of action following oral administration compared to WEB 2086. In ex vivo rabbit platelet aggregation studies, a single oral dose of Israpafant (1 mg/kg) produced significant antagonism of PAF-induced aggregation that persisted for 72 hours post-administration [1]. In contrast, WEB 2086 (10 mg/kg, p.o.)—administered at a 10-fold higher dose—antagonized the ex vivo response 1 hour after administration, but no significant effect was observed at 3 hours post-dose [1]. This 24- to 72-fold difference in pharmacodynamic duration (accounting for the 10-fold dose disparity) represents a substantial, quantifiable advantage for chronic dosing regimens and studies requiring sustained PAF receptor blockade.

in vivo pharmacology duration of action oral bioavailability

In Vivo Efficacy in Allergic Pulmonary Eosinophilia: Comparative Suppression of Eosinophil Infiltration and IL-5 Release

In a murine model of antigen-induced pulmonary eosinophilia, Israpafant (Y-24180) produced dose-dependent suppression of both eosinophil infiltration and interleukin-5 (IL-5) release in bronchoalveolar lavage fluid (BALF). Israpafant, administered orally once daily at 0.3–3 mg/kg for 10 days, suppressed eosinophil infiltration in a dose-dependent manner and suppressed IL-5 release at the highest dose [1]. In direct contrast, the comparator PAF antagonist WEB 2086—administered once daily at 10–100 mg/kg/day—affected neither eosinophil infiltration nor IL-5 release, and only suppressed eosinophil infiltration when dosed twice daily at substantially higher cumulative doses (30–200 mg/kg/day) [1]. This differential efficacy, observed under identical experimental conditions, demonstrates that Israpafant achieves therapeutic endpoints at significantly lower and less frequent dosing than WEB 2086, likely attributable to its extended duration of action and unique pharmacological profile.

allergic inflammation eosinophil biology asthma model

Optimal Research Applications for Israpafant (CAS 117279-73-9) Based on Quantified Pharmacological Differentiation


In Vivo Chronic Inflammation Models Requiring Sustained PAF Receptor Blockade

Based on the 72-hour ex vivo duration of action at 1 mg/kg oral dosing compared to less than 3 hours for WEB 2086 at 10 mg/kg [1], Israpafant is the optimal PAF antagonist for chronic inflammatory disease models where sustained target engagement is essential. Once-daily oral dosing achieves continuous 24-hour coverage, eliminating the need for multiple daily doses or continuous infusion protocols. This makes Israpafant particularly suitable for long-term studies in allergic asthma, eosinophilic disorders, and chronic inflammatory conditions where PAF signaling contributes to pathogenesis.

Eosinophil Biology Studies Requiring IL-5 Pathway Modulation

Given the demonstrated capacity of Israpafant to suppress both eosinophil infiltration and IL-5 release in pulmonary inflammation models—whereas WEB 2086 failed to suppress IL-5 release even at 10- to 30-fold higher doses [1]—Israpafant is uniquely suited for research interrogating the PAF–IL-5 axis in eosinophil biology. The compound enables investigation of PAF-dependent regulation of IL-5 production, a critical cytokine driving eosinophil differentiation, survival, and activation in allergic diseases.

PAF Receptor Selectivity Profiling and Benzodiazepine Receptor Control Studies

With a benzodiazepine receptor Ki of 3,680 nM and an approximately 4,381-fold selectivity for PAF receptor-mediated functional antagonism [1], Israpafant serves as an ideal reference compound for studies requiring clean pharmacological dissection of PAF versus benzodiazepine receptor pathways. The quantified low benzodiazepine receptor affinity—specifically documented as lower than both WEB 2086 and etizolam—allows researchers to exclude confounding CNS effects when interpreting PAF receptor-dependent phenotypes in behavioral or neurological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Israpafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.